Morpholino-beta-thalidomide

Description

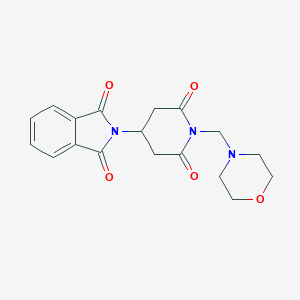

Structure

2D Structure

3D Structure

Properties

CAS No. |

10329-96-1 |

|---|---|

Molecular Formula |

C18H19N3O5 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-4-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H19N3O5/c22-15-9-12(10-16(23)20(15)11-19-5-7-26-8-6-19)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-4,12H,5-11H2 |

InChI Key |

FDOBAWPDCWCNRJ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |

Other CAS No. |

10329-96-1 |

Synonyms |

1-(morpholinomethyl)-4-phthalimidopiperidine-2,6- dione CG 603 CG-603 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Design of Morpholino Modified Thalidomide Analogues

Retrosynthetic Approaches for Novel Thalidomide (B1683933) Derivatives

Retrosynthetic analysis is a key strategy for planning the synthesis of new thalidomide derivatives. This approach involves breaking down the target molecule into simpler, commercially available or easily synthesizable precursors. A common retrosynthetic pathway for various thalidomide derivatives involves a convergent route where a phthalic anhydride (B1165640) is connected with a glutarimide (B196013) ring. uwa.edu.au This method can be adapted to produce derivatives with functional groups suitable for further chemical modifications, such as cross-coupling reactions. uwa.edu.au

For instance, the synthesis of phthalimide-functionalized thalidomide derivatives can begin with the construction of the glutarimide ring. uwa.edu.au This is often achieved through the intramolecular condensation of a protected glutamine derivative. uwa.edu.au Another approach involves a [3+3] cycloaddition strategy as a key step in the synthesis of racemic thalidomide. researchgate.net Computer-assisted retrosynthesis, which uses molecular similarity as a metric, has also been developed to propose and rank one-step retrosynthetic disconnections, aiding in the design of efficient synthetic routes. acs.org

Incorporation of Morpholine (B109124) and Related Heterocycles into Phthaloyl and Glutarimide Scaffolds

The incorporation of morpholine and other heterocycles into the thalidomide structure is a strategy to create analogues with novel biological activities. Morpholine, a six-membered saturated heterocycle containing both an ether and an amine functional group, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. jchemrev.com

The synthesis of morpholino-modified thalidomide analogues can be achieved through various synthetic routes. For example, nucleophilic displacement reactions can be used to introduce a morpholine moiety onto a suitable precursor. nih.gov In one reported synthesis, a morpholine-containing compound was obtained through purification by flash column chromatography. uwa.edu.au The rationale for incorporating silicon into morpholine-containing scaffolds has also been explored to potentially overcome metabolic drawbacks and create more potent and stable compounds. nih.gov

The modification of the phthaloyl and glutarimide rings of thalidomide with different heterocyclic structures has been a focus of research. Both the phthalimide (B116566) and glutarimide moieties are considered essential for the biological activity of thalidomide, although minor substitutions on these rings can be tolerated. researchgate.net

Stereochemical Considerations in Analogue Synthesis

The stereochemistry of thalidomide and its analogues is a critical aspect of their design and synthesis. Thalidomide possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers) which can have different pharmacological effects. total-synthesis.com The original synthesis of thalidomide resulted in a racemic mixture (an equal mixture of both enantiomers). total-synthesis.com

The development of stereoselective syntheses that produce a single enantiomer is a significant goal in the creation of new thalidomide analogues. researchgate.net The (S)-enantiomers of thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) have been shown to preferentially bind to the protein cereblon (CRBN), a key target for their biological activity. nih.gov

However, the chiral center of thalidomide analogues can be chemically unstable, leading to the interconversion of enantiomers in the body. nih.gov To address this, researchers have explored strategies to create configurationally stable analogues. For example, the synthesis of 3'-deuteriothalidomide was found to be five times more stable towards racemization at physiological pH than thalidomide. researchgate.net The preparation of new thalidomide derivatives with substitutions at the 4-position of the glutarimide ring has also been shown to result in conformationally stable compounds. acs.org

Chemical Library Design and Optimization for Targeted Biological Activities

The design and synthesis of chemical libraries of thalidomide analogues are crucial for discovering compounds with specific and potent biological activities. uwa.edu.auashpublications.org These libraries often consist of a series of structurally related compounds that are systematically screened for desired effects, such as anticancer or immunomodulatory activity. uwa.edu.aunih.gov

Modern techniques like cross-coupling chemistry are frequently employed to generate diverse libraries of thalidomide derivatives from halogenated precursors. uwa.edu.au For example, a library of 45 structurally related analogues was prepared with novel functionalities attached to the thalidomide scaffold through various bridging groups. uwa.edu.au

Structure Activity Relationships Sars and Molecular Recognition of Morpholino Modified Thalidomide Analogues

Ligand-Cereblon (CRBN) Binding Affinity and Selectivity

A primary goal in the design of thalidomide (B1683933) analogues is to enhance their binding affinity for CRBN, the direct target protein. nih.gov Morpholino-modified analogues, such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), demonstrate significantly improved binding to CRBN compared to earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931). nih.govbinasss.sa.cr

The superior binding affinity of these newer agents, often referred to as CELMoDs, is a key differentiator. nih.gov Iberdomide and mezigdomide exhibit approximately 10 to 20-fold stronger affinity for CRBN than their predecessors. nih.govbinasss.sa.cr This enhanced affinity translates into more efficient and rapid degradation of target neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). binasss.sa.cr The glutarimide (B196013) moiety of the analogue is essential for inserting into a hydrophobic pocket on CRBN, while the extended chemical structures, including the morpholine (B109124) ring, provide additional interactions. binasss.sa.crnih.gov

Interactive Table: Comparative Binding Affinities for CRBN This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) for CRBN binding, illustrating the enhanced affinity of morpholino-modified analogues.

| Compound | CRBN Binding (IC50) | Class |

| Lenalidomide | 1.5 µM | IMiD |

| Pomalidomide | 1.2 µM | IMiD |

| Iberdomide | 0.06 µM | CELMoD |

| Mezigdomide | 0.03 µM | CELMoD |

| Data sourced from: BINASSS binasss.sa.cr |

This increased potency may allow CELMoDs to be effective even when CRBN levels are reduced, a common mechanism of resistance to IMiDs. nih.gov

Role of Morpholine Moieties in CRBN Interaction and Neosubstrate Recruitment

The morpholine moiety is not merely a passive structural element; it plays an active and crucial role in the molecular mechanism of these advanced degraders. The extended structures of CELMoDs, which include additional phenyl and morpholino groups, enable enhanced interactions with CRBN and/or the neosubstrates. nih.govashpublications.org

Structural analyses show that the phenyl and morpholine moieties of iberdomide contribute directly to its stronger binding capacity compared to the IMiD class of compounds. rsc.orgresearchgate.net These groups create an extended area of contact. binasss.sa.cr Specifically, cryo-electron microscopy (cryo-EM) and crystal structures reveal that the additional moieties of iberdomide can arch over the top of a "sensor loop β-hairpin" on the CRBN protein. nih.govbiorxiv.org This interaction helps to stabilize the structural motif, which is a critical step in the allosteric regulation of CRBN and the creation of a neomorphic surface for neosubstrate binding. ashpublications.orgnih.govbiorxiv.org By altering the surface of CRBN, the morpholino-containing ligand helps to form a novel protein-protein interface that recruits specific neosubstrates for ubiquitination and subsequent degradation. nih.govjci.org

Conformational Analysis of Analogue-CRBN Complexes

The binding of a ligand to CRBN induces significant conformational changes, a process that is fundamental to its function as a molecular glue. researchgate.net Structural studies have identified at least two key states: an "open" conformation and a "closed" conformation. nih.govbiorxiv.orglander-lab.com The apo-CRBN (unliganded) protein predominantly exists in the open state, where the thalidomide-binding domain (TBD) and the Lon-like domain (LLD) are separated. biorxiv.org

The association of a CELMoD compound with the TBD is necessary and sufficient to trigger an allosteric rearrangement from the open to the closed conformation. nih.govbiorxiv.org In this closed state, the TBD and LLD come into close proximity, creating the neomorphic surface required for stable neosubstrate association. ashpublications.org

Morpholino-modified analogues are particularly effective at promoting this transition. While pomalidomide induces this closed state in only about 20% of CRBN particles, iberdomide, with its higher affinity and extended interactions via the morpholine group, shifts nearly 50% of the particles to the closed conformation. nih.govbiorxiv.org The most advanced CELMoDs, like mezigdomide, can stabilize the closed conformation 100% of the time. binasss.sa.cr This ability to efficiently induce and stabilize the active, closed conformation is directly linked to the enhanced degradation efficacy of these compounds. nih.gov The neosubstrate Ikaros, for instance, only associates stably with the closed CRBN conformation. nih.govlander-lab.com

Rational Design Principles for Modulating Protein Degradation Specificity

The evolution from thalidomide to morpholino-containing CELMoDs exemplifies the power of rational drug design in the field of targeted protein degradation. nih.govannualreviews.org The central principle is that small modifications to the ligand can significantly alter the neomorphic surface created on CRBN, thereby changing its substrate specificity. rsc.org

Key design principles include:

Scaffold Extension: Extending the chemical structure from the core thalidomide scaffold with moieties like morpholine and phenyl groups is a primary strategy to increase contact points with CRBN. nih.govbinasss.sa.crashpublications.org This enhances binding affinity and helps stabilize the active closed conformation. nih.gov

Neomorphic Surface Modulation: The unique moieties protruding from the glutarimide-binding pocket mediate the specificity for different neosubstrates. nih.gov By carefully selecting these chemical extensions, designers can create novel protein-protein interfaces on the CRBN surface, effectively reprogramming the E3 ligase to target new proteins. nih.gov

Targeting Structural Degrons: The neosubstrates degraded by these molecular glues often share a common structural motif, or "degron," such as a β-hairpin loop containing a critical glycine (B1666218) residue. jci.org Rational design efforts can aim to create CRBN-ligand surfaces that specifically recognize the degrons of therapeutically relevant proteins, including many previously "undruggable" zinc finger transcription factors. jci.org

These principles guide the development of next-generation degraders with tailored specificity, aiming to expand this therapeutic modality to a wider range of diseases. nih.govannualreviews.org

Mechanistic Elucidation of Morpholino Modified Thalidomide Analogues at the Molecular and Cellular Level

Cereblon (CRBN)-Dependent Mechanisms of Action

The discovery of Cereblon (CRBN) as a direct target of thalidomide (B1683933) was a significant breakthrough in understanding the pleiotropic activities of this class of drugs. researchgate.netresearchgate.net CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which is involved in tagging specific proteins for proteasomal degradation. nih.govresearchgate.netrsc.org Thalidomide and its analogues act as "molecular glues," binding to CRBN and altering the substrate specificity of the CRL4^CRBN^ complex. researchgate.netresearchgate.net

The CRL4^CRBN^ E3 ubiquitin ligase complex is composed of four key subunits: Cullin 4 (CUL4) as the scaffold, RBX1 which binds the E2 ubiquitin-conjugating enzyme, DDB1 acting as an adaptor protein, and CRBN which serves as the substrate receptor. nih.govharvard.edu In its native state, this complex recognizes and ubiquitinates specific endogenous proteins.

The binding of a thalidomide analogue to a pocket in CRBN's C-terminal domain induces a conformational change in the substrate-binding surface. researchgate.netharvard.edu This alteration effectively reprograms the ligase, enabling it to recognize and bind to proteins that are not its natural substrates. These newly recognized proteins are termed "neosubstrates." nih.govresearchgate.net By hijacking the CRL4^CRBN^ complex, morpholino-modified thalidomide analogues can induce the ubiquitination and subsequent degradation of these specific neosubstrates. nih.govharvard.edu Interestingly, studies have also shown that thalidomide and its analogs can inhibit the auto-ubiquitination of CRBN itself, leading to an accumulation of the CRBN protein and potentially enhancing the degradation of its target proteins. nih.gov

The therapeutic and teratogenic effects of thalidomide analogues are largely attributed to the specific neosubstrates they target for degradation. The binding of the drug to CRBN creates a novel interface that recruits these target proteins to the E3 ligase complex for ubiquitination.

Key neosubstrates identified include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival and proliferation of multiple myeloma cells. nih.govnih.govresearchgate.net Thalidomide analogues potently induce the degradation of IKZF1 and IKZF3, which is a cornerstone of their anti-myeloma activity. harvard.edunih.govscilit.com

SALL4: This is a C2H2 zinc finger transcription factor crucial for embryonic development, particularly limb formation. nih.govnih.gov The thalidomide-induced, CRBN-dependent degradation of SALL4 provides a direct molecular link to the characteristic birth defects associated with the drug. researchgate.netnih.govelifesciences.orgebi.ac.ukresearchgate.net

Casein Kinase 1α (CK1α): The degradation of CK1α is another important CRBN-dependent effect of certain thalidomide analogues. harvard.edunih.gov

The selective degradation of these proteins disrupts critical cellular pathways, leading to the diverse biological activities of these compounds.

Table 1: Key Neosubstrates Targeted by Thalidomide Analogues for Degradation

| Neosubstrate | Protein Family | Primary Function | Consequence of Degradation |

| Ikaros (IKZF1) | Ikaros Family Zinc Finger | Lymphoid transcription factor | Anti-myeloma activity, immunomodulation |

| Aiolos (IKZF3) | Ikaros Family Zinc Finger | Lymphoid transcription factor | Anti-myeloma activity, immunomodulation |

| SALL4 | Spalt-Like Transcription Factor | Embryonic development, limb formation | Teratogenicity (limb defects) |

| CK1α | Serine/Threonine Protein Kinase | Cellular processes, Wnt signaling | Therapeutic effects in certain cancers |

The degradation of key transcription factors inevitably leads to significant downstream changes in gene expression. The degradation of Ikaros (IKZF1) and Aiolos (IKZF3) causes the downregulation of Interferon Regulatory Factor 4 (IRF4). researchgate.netnih.gov IRF4 is a critical transcription factor for the survival of myeloma cells, and its suppression is a key anti-cancer mechanism. researchgate.net

Furthermore, both IRF4 and IKZF1/3 are involved in a transcriptional network that sustains the expression of the proto-oncogene c-MYC. researchgate.netnih.gov Consequently, the degradation of IKZF1 and IKZF3 leads to a reduction in both IRF4 and c-MYC levels, inhibiting cell growth and inducing apoptosis in myeloma cells. researchgate.netresearchgate.net

In the context of developmental biology, thalidomide has been shown to inhibit the expression of Fibroblast growth factor 8 (Fgf8) in the limb buds of animal models. nih.govmdpi.com Fgf8 is essential for proper limb development. nih.govnih.gov This effect is linked to the degradation of neosubstrates like SALL4 and is a critical factor in the drug's teratogenicity. researchgate.net

CRBN-Independent or Complementary Mechanisms

While CRBN-dependent neosubstrate degradation is a primary mechanism, thalidomide analogues also exhibit biological activities through pathways that may be independent of or complementary to CRBN.

Thalidomide is known to be a potent inhibitor of angiogenesis, the formation of new blood vessels. nih.govresearchgate.netfrontiersin.org This activity contributes to its anti-tumor effects.

VEGF Receptor Depletion and Ceramide Signaling: Research has elucidated a novel anti-angiogenic mechanism involving ceramide, a lipid signaling molecule. nih.gov Thalidomide has been shown to activate neutral sphingomyelinase (nSMase), leading to a transient increase in intracellular ceramide levels. nih.govresearchgate.net This increase in ceramide precedes the depletion of vascular endothelial growth factor (VEGF) receptors, such as neuropilin-1 and Flk-1, on the surface of endothelial cells. nih.gov The loss of these receptors impairs the ability of endothelial cells to respond to pro-angiogenic signals, thereby inhibiting new blood vessel formation. nih.govresearchgate.net Notably, this pathway was explored using antisense morpholino oligonucleotides to block nSMase, which in turn prevented the vascular defects caused by thalidomide, highlighting the critical role of ceramide signaling. nih.gov

Thalidomide and its derivatives are well-known for their immunomodulatory properties, which involve altering the production of various cytokines. researchgate.netnih.govresearchgate.net

Table 2: Summary of Key Cytokines Modulated by Thalidomide Analogues

| Cytokine | Primary Role | Effect of Thalidomide Analogue |

| TNF-α | Pro-inflammatory | Suppression/Downregulation |

| IL-12 | Pro-inflammatory, T-cell response | Suppression/Downregulation |

| IL-1β | Pro-inflammatory | No significant change in some studies |

| IL-6 | Pro- and Anti-inflammatory | No significant change in some studies |

| IL-2 | T-cell proliferation | Upregulation (via IKZF1/3 degradation) |

Influence on Signaling Cascades (e.g., Wnt/β-catenin, BMPs, NF-κB, MAPK)

No information is available in the scientific literature regarding the influence of a compound specifically named "Morpholino-beta-thalidomide" on Wnt/β-catenin, BMPs, NF-κB, or MAPK signaling cascades.

Induction of Fetal Hemoglobin (HbF) and Erythropoiesis

There is no published research detailing the effects of a specific compound designated "this compound" on the induction of fetal hemoglobin or the process of erythropoiesis.

Destabilization of the CD147-MCT1 Complex

No research has been found that examines the effect of a compound specifically identified as "this compound" on the stability of the CD147-MCT1 complex.

Species-Specific Mechanistic Differences in Thalidomide Analogues Action

There is no information available on the species-specific mechanistic differences in the action of a compound named "this compound."

Preclinical Research Methodologies for Investigating Morpholino Modified Thalidomide Analogues

In Vitro Cellular Assays

In vitro assays are fundamental to the initial screening and characterization of morpholino-thalidomide analogues. These cell-based studies provide valuable insights into the direct effects of the compounds on cellular processes such as proliferation, survival, and differentiation.

The anti-proliferative and pro-apoptotic activities of thalidomide (B1683933) analogues are key indicators of their potential as anti-cancer agents. nih.gov Various cell-based assays are employed to quantify these effects. For instance, studies on thalidomide dithiocarbamate (B8719985) analogs demonstrated their significant anti-proliferative action on human umbilical vein endothelial cells (HUVECs) and MDA-MB-231 human breast cancer cells without causing cytotoxicity. nih.gov

Thalidomide and its immunomodulatory derivatives (IMiDs) have been shown to directly induce apoptosis or growth arrest in multiple myeloma (MM) cells. nih.gov These effects are often mediated through the activation of cellular signaling pathways that lead to programmed cell death. For example, IMiDs can trigger the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, and enhance the sensitivity of MM cells to Fas-induced apoptosis. nih.gov Furthermore, these compounds can down-regulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in promoting cell survival and proliferation. nih.gov The inhibition of NF-κB leads to the decreased expression of anti-apoptotic proteins such as cellular inhibitor of apoptosis protein-2 (cIAP-2) and FLICE inhibitory protein (FLIP). nih.gov

| Compound Class | Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Thalidomide Dithiocarbamate Analogs | HUVEC, MDA-MB-231 | Significant anti-proliferative action | Not specified |

| Immunomodulatory Drugs (IMiDs) | Multiple Myeloma (MM) cells | Induction of apoptosis and growth arrest | Caspase-8 activation, enhanced Fas-induced apoptosis, NF-κB down-regulation |

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Thalidomide and its analogues are well-known for their anti-angiogenic properties. nih.govsgul.ac.uk In vitro assays are essential for quantifying the anti-angiogenic potential of new morpholino-thalidomide derivatives.

The HUVEC tube formation assay is a widely used method to assess the ability of endothelial cells to form capillary-like structures. In this assay, HUVECs are cultured on a basement membrane extract, and the formation of tube-like networks is observed and quantified. Thalidomide analogues have been shown to inhibit this process. nih.govnih.gov For example, novel polyfluorinated thalidomide analogs have demonstrated potent anti-angiogenic properties in in vitro tube formation assays. nih.gov

Spheroid models offer a more complex, three-dimensional in vitro system that better mimics the in vivo microenvironment. nih.govmdpi.com These models, often using embryoid bodies or tumor spheroids, allow for the investigation of a compound's effect on the sprouting of new vessels from a pre-existing vascular network. nih.govnih.gov Studies have utilized three-dimensional tumor spheroid models to evaluate the anti-angiogenic activity of new thalidomide analogs. nih.gov

| Assay | Cell Type/Model | Endpoint Measured | Relevance |

|---|---|---|---|

| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Formation of capillary-like structures | Screening for anti-angiogenic potential |

| Spheroid Models | Embryoid bodies, Tumor spheroids | Inhibition of vascular sprouting | Evaluation of anti-angiogenic activity in a 3D environment |

Thalidomide and its analogues possess significant immunomodulatory properties, which contribute to their therapeutic effects. cancer.gov These compounds can modulate the production of various cytokines, which are key signaling molecules in the immune system.

Assays to measure cytokine production are critical for characterizing the immunomodulatory profile of morpholino-thalidomide analogues. These assays typically involve stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs), in the presence of the test compound and then measuring the levels of specific cytokines in the cell culture supernatant using techniques like ELISA. nih.govmdpi.com For instance, thalidomide analogues have been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). mdpi.com Conversely, they can also enhance the production of cytokines like Interleukin-2 (IL-2) and interferon-gamma (IFN-γ) by T-cells, which can boost anti-tumor immune responses. nih.gov

The identification of the molecular targets of thalidomide and its analogues has been a significant breakthrough in understanding their mechanism of action. rsc.org Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4), has been identified as a primary target. rsc.orgpromegaconnections.com The binding of thalidomide analogues to CRBN alters its substrate specificity, leading to the degradation of proteins that are not normally targeted by this E3 ligase, referred to as "neosubstrates." biorxiv.orgjst.go.jp

Proteomics plays a crucial role in identifying these neosubstrates. biorxiv.orgnih.gov High-throughput proteomic screening methods can be used to analyze changes in the cellular proteome following treatment with a thalidomide analogue. biorxiv.org These approaches have led to the identification of several key neosubstrates, including the transcription factors IKZF1 and IKZF3 in multiple myeloma. biorxiv.org

Metabolomics , the large-scale study of small molecules within cells, can also provide insights into the downstream effects of target engagement and neosubstrate degradation, helping to further elucidate the compound's mechanism of action. frontiersin.org Combining transcriptomics and proteomics has been shown to be a powerful tool for identifying both canonical and novel mechanisms of thalidomide action. nih.govplos.org

In Vivo Animal Models for Mechanistic Studies

While in vitro assays provide valuable initial data, in vivo animal models are essential for understanding the complex physiological and toxicological effects of morpholino-thalidomide analogues in a whole organism.

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental biology and toxicology research. nih.govresearchgate.netresearchgate.net Its rapid external development, optical transparency, and genetic tractability make it an ideal system for studying the effects of chemical compounds on vertebrate development. universiteitleiden.nlmdpi.com

The zebrafish embryo model is particularly valuable for screening thalidomide analogues for their potential teratogenic (birth defect-causing) effects. nih.govresearchgate.netzqsp-mie-u.orgnih.gov Exposure of zebrafish embryos to thalidomide can induce developmental abnormalities, such as fin defects, that are reminiscent of the limb malformations observed in humans. researchgate.netresearchgate.net This model allows for the rapid assessment of the teratogenic potential of new analogues. nih.gov

Furthermore, the zebrafish embryo is an excellent model for studying angiogenesis in vivo. nih.gov Transgenic zebrafish lines that express fluorescent proteins in their blood vessels, such as the fli1:EGFP line, allow for the direct visualization and quantification of blood vessel development and the effects of anti-angiogenic compounds. nih.gov Researchers have used this model to screen libraries of thalidomide analogues and identify compounds with potent anti-angiogenic activity. nih.govresearchgate.netnih.gov The model can also be used to assess anti-inflammatory properties by observing neutrophil migration in response to injury in transgenic lines like Tg(MPO::EGFP). nih.gov

| Zebrafish Model Application | Transgenic Line (Example) | Phenotype Assessed | Significance |

|---|---|---|---|

| Teratogenicity Screening | Wild-type | Fin malformations, developmental defects | Rapid assessment of developmental toxicity |

| Anti-Angiogenesis Screening | fli1:EGFP | Inhibition of intersegmental vessel (ISV) formation | In vivo evaluation of anti-angiogenic activity |

| Anti-Inflammatory Screening | Tg(MPO::EGFP) | Reduction of neutrophil migration to wound site | In vivo assessment of anti-inflammatory effects |

Zebrafish Embryo Model in Developmental Biology and Toxicology Research

Phenotypic Characterization of Developmental Defects in Response to Analogues

The teratogenic effects of thalidomide and its analogues manifest as a distinct pattern of developmental defects, collectively known as thalidomide embryopathy. nih.gov Preclinical research meticulously characterizes these phenotypes in various animal models to understand the underlying mechanisms.

The most prominent defects are severe limb malformations, which are typically symmetrical. nih.gov These range from amelia (complete absence of a limb) to phocomelia (a condition where the hands and feet are attached to shortened or absent proximal limb segments). nih.govpnas.org Other observed limb abnormalities include reductions in the length of long bones and malformations of the digits, particularly the thumb. nih.gov

Beyond the limbs, a wide spectrum of other malformations is documented. nih.gov These include:

Craniofacial and Sensory Organs: Defects of the ear, varying from anotia (absence of the external ear) to milder malformations, and ocular abnormalities are frequently observed. nih.govoup.com

Internal Organs: Malformations of the heart, kidneys, and gastrointestinal tract are also associated with thalidomide exposure. pnas.orgresearchgate.net

The specific type and severity of the defect are highly dependent on the timing of exposure during a critical window of embryonic development. pnas.orgnih.gov Researchers characterize these phenotypes through detailed morphological analysis, skeletal staining (e.g., Alcian Blue for cartilage and Alizarin Red for bone), and histological examination of affected tissues in animal models. pnas.org

Mammalian Preclinical Models for Analogous Biological Effects (e.g., Rabbit, Mouse Models for Efficacy)

Mammalian models are critical for evaluating the biological effects of thalidomide analogues, though significant species-specific differences in sensitivity exist. aacrjournals.org

Rabbit Models: The rabbit is one of the few mammalian species, along with primates, that is highly susceptible to the teratogenic effects of thalidomide, exhibiting limb defects similar to those seen in humans. aacrjournals.orgfrontiersin.org This sensitivity makes the rabbit an essential model for teratogenicity studies. Research in rabbits has helped to confirm that both the R- and S-enantiomers of thalidomide are teratogenic, although they may interconvert in vivo.

Mouse Models: In stark contrast to rabbits and humans, mice and rats are generally resistant to thalidomide-induced teratogenicity. asu.edujst.go.jp This species specificity has been a major focus of investigation. The resistance in rodents is attributed, at least in part, to significant differences in the drug's pharmacokinetics and metabolism. aacrjournals.orgnih.gov For instance, the plasma elimination half-life of thalidomide is substantially shorter in mice (around 0.5 hours) compared to rabbits (~2.2 hours) and humans (~7.3 hours). aacrjournals.orgnih.gov Furthermore, the profile of metabolites differs, with a higher proportion of hydroxylated metabolites found in mice. aacrjournals.org While not a primary model for teratogenicity, mouse models are used to study other biological effects, such as the anti-inflammatory and immunomodulatory properties of thalidomide analogues. nih.gov The species differences in CRBN protein sequence and its ability to recruit specific "neosubstrates" for degradation in the presence of the drug also play a crucial role in the observed resistance. jst.go.jp

Table 2: Comparison of Preclinical Mammalian Models for Thalidomide Analogue Research

| Model | Sensitivity to Teratogenicity | Key Research Applications | Pharmacokinetic Profile (Elimination Half-life) |

|---|---|---|---|

| Rabbit | High aacrjournals.orgfrontiersin.org | Studying teratogenic mechanisms, characterizing limb and other developmental defects. | ~2.2 hours aacrjournals.orgnih.gov |

| Mouse | Low (Resistant) asu.edujst.go.jp | Investigating species-specific differences, studying anti-inflammatory/immunomodulatory effects, pharmacokinetic studies. aacrjournals.orgnih.gov | ~0.5 hours aacrjournals.orgnih.gov |

Biophysical and Structural Biology Techniques

Biophysical and structural biology techniques provide atomic-level insights into how morpholino-modified thalidomide analogues interact with their molecular target, CRBN. These methods are fundamental to understanding the mechanism of action and for the rational design of new, safer analogues.

X-ray Crystallography of Analogue-CRBN Complexes

X-ray crystallography has been instrumental in revealing the precise three-dimensional structure of thalidomide and its more potent analogues, lenalidomide (B1683929) and pomalidomide (B1683931), when bound to the CRBN-DDB1 complex. nih.govnih.gov These structural studies have elucidated that the glutarimide (B196013) ring of the thalidomide analogue fits snugly into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. researchgate.net

This binding pocket is notably characterized by three critical tryptophan residues (the "tri-Trp pocket"). researchgate.net The crystal structures show specific hydrogen bonds forming between the glutarimide moiety and the protein backbone, which anchor the molecule in place. researchgate.net The phthalimide (B116566) portion of the molecule is more solvent-exposed, providing a site for modification to alter the recruitment of different substrate proteins (neosubstrates) to the E3 ligase complex for degradation. nih.gov By solving the crystal structures of different enantiomers, researchers have also shown that the (S)-enantiomer binds with a more relaxed conformation and approximately 10-fold higher affinity than the (R)-enantiomer, providing a structural basis for its stronger biological activity. researchgate.netsemanticscholar.org This detailed structural information is crucial for structure-based drug design efforts aimed at creating novel CRBN-modulating agents. nih.govacs.org

Quantitative Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Quantitative binding assays are employed to measure the affinity and kinetics of the interaction between thalidomide analogues and the CRBN protein.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the drug into a solution containing the CRBN protein, ITC can determine the binding affinity (dissociation constant, KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction. nih.gov ITC data has shown that the binding affinity of lenalidomide to a CRBN:DDB1 complex is in the sub-micromolar range, and that binding thermodynamics can differ significantly depending on the specific protein construct used. nih.gov

Surface Plasmon Resonance (SPR) is another powerful biophysical technique used to characterize protein-ligand interactions in real-time. nih.gov In an SPR experiment, the target protein (e.g., CRBN) is immobilized on a sensor chip, and the analogue is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a response signal. This allows for the precise determination of kinetic parameters, including the association rate (kon) and the dissociation rate (koff), from which the dissociation constant (KD) can be calculated. reactionbiology.com SPR is invaluable for screening compound libraries, determining structure-activity relationships, and optimizing the binding kinetics of new analogues. nih.gov It is also used to quantitatively measure the formation of the ternary complex between CRBN, the drug, and a neosubstrate. researchgate.net

Table 3: Binding Affinities of Thalidomide Analogues to CRBN Determined by Biophysical Assays

| Compound | Binding Partner | Technique | Dissociation Constant (KD) |

|---|---|---|---|

| Lenalidomide | CRBNTBD | ITC | 19 µM nih.gov |

| Lenalidomide | CRBN:DDB1 | ITC | 0.6 µM nih.gov |

Cell-Penetrating Modifications and Delivery Mechanisms for Morpholino-Based Oligomers

Phosphorodiamidate morpholino oligomers (PMOs), or Morpholinos, are a class of antisense molecules used to block the function of specific RNA sequences. mdpi.com Their unique synthetic backbone renders them resistant to degradation by cellular enzymes, but their neutral charge and large size impede their ability to cross cell membranes efficiently. mdpi.comresearchgate.net This poor cellular uptake is a primary barrier to their therapeutic application. austinpublishinggroup.com Consequently, preclinical research has focused extensively on developing modifications and delivery systems to enhance their intracellular delivery. These strategies primarily involve covalent conjugation to delivery moieties or co-administration with delivery-enhancing reagents.

Covalent Conjugation Strategies

The most prevalent approach to improve Morpholino delivery is the covalent attachment of a cell-penetrating moiety. These conjugates are often referred to as peptide-Morpholino oligomers (PPMOs) when a peptide is used. nih.gov

Cell-Penetrating Peptides (CPPs)

Arginine-rich CPPs are a promising class of transporters that can be conjugated to PMOs to significantly increase their cellular uptake. nih.govnih.gov These peptides are typically short, cationic sequences that facilitate the transport of molecular cargo across the cell membrane. The use of CPP-Morpholino conjugates has been demonstrated in vivo across a range of disease models. nih.gov

Preclinical studies have investigated how the composition of these peptides affects delivery efficiency, biological activity, and stability. nih.govoregonstate.edu A key area of research involves the incorporation of non-natural amino acids to optimize peptide characteristics. For instance, structure-activity relationship studies have been conducted on oligoarginine peptides modified with L-arginine, D-arginine, 6-aminohexanoic acid (X), and β-alanine (B). nih.govoup.com

Key findings from these studies include:

Influence of Non-α Amino Acids : The insertion of 6-aminohexanoic acid (X) or β-alanine (B) residues into an oligoarginine (R8) peptide was found to decrease cellular uptake but paradoxically increase the splice-correction activity of the attached PMO. nih.govoregonstate.edu The enhancement in activity was more pronounced in sequences containing a higher number of X residues. nih.gov

Serum Stability : CPPs containing 6-aminohexanoic acid and β-alanine demonstrated greater stability in human serum compared to standard Tat or oligoarginine peptides. nih.gov While high concentrations of serum significantly reduced the uptake and activity of simple oligoarginine conjugates, it had a much smaller impact on conjugates containing X or B residues. oregonstate.eduoup.com

D-Amino Acid Substitution : Replacing L-arginine with its mirror-image enantiomer, D-arginine, did not lead to an increase in cellular uptake or splice-correction activity. nih.govoregonstate.edu However, the use of d-peptides (peptides composed entirely of D-amino acids) has been explored as a strategy to enhance proteolytic stability, allowing them to remain intact in biological fluids for longer periods while retaining delivery activity. nih.govbiorxiv.org

| Peptide Conjugate Modification | Effect on Cellular Uptake | Effect on Antisense Activity | Key Research Finding |

|---|---|---|---|

| Insertion of 6-aminohexanoic acid (X) or β-alanine (B) | Decreased | Increased | Activity increases with a higher number of X residues. nih.gov |

| Substitution with D-arginine | No significant increase | No significant increase | Did not improve uptake or splice-correction compared to L-arginine. nih.gov |

| Peptides with X or B residues | Less affected by serum | Less affected by serum | Showed greater stability and retained activity better in serum compared to oligoarginine. nih.govoup.com |

Octa-Guanidinium Dendrimer (Vivo-Morpholinos)

An alternative to peptide-based transporters is the use of a non-peptide dendritic structure. tandfonline.com "Vivo-Morpholinos" are PMOs conjugated to a triazine-cored dendrimer that presents eight guanidinium (B1211019) head groups. tandfonline.comnih.gov This molecular transporter is designed to effectively penetrate cell membranes, enabling systemic delivery of the Morpholino cargo. tandfonline.com

In preclinical mouse models, Vivo-Morpholinos have been shown to enter a wide variety of tissues and correct splicing errors, demonstrating their utility for in vivo applications. tandfonline.com This delivery system improved the transport of Morpholinos from the blood into the cytosol and nuclei of cells by more than 50-fold compared to unmodified Morpholinos in a dystrophic mouse model. mdpi.com

Non-Covalent and Co-administration Strategies

Delivery can also be enhanced by agents that are co-administered with the Morpholino oligomer but not covalently linked to it.

Endo-Porter

Endo-Porter is a weak-base, amphiphilic peptide designed to facilitate the delivery of Morpholinos and other molecules into the cytosol of cultured cells. gene-tools.comnih.gov The delivery mechanism relies on the co-endocytosis of the Endo-Porter peptide and the Morpholino oligo from the culture medium. gene-tools.comgene-tools.com Inside the endosome, the natural acidification process protonates the Endo-Porter peptide. nih.govgene-tools.com This change converts it into a poly-cationic form that permeabilizes the endosomal membrane, allowing the co-endocytosed Morpholino cargo to escape into the cytosol. nih.govgene-tools.com A key advantage of this system is that it avoids disruption of the main plasma membrane, reducing cytotoxicity. gene-tools.comnih.gov It is effective in the presence of serum, a common component of cell culture media. gene-tools.com

Oligonucleotide Enhancing Compounds (OECs)

Another strategy involves the use of small molecules known as oligonucleotide enhancing compounds (OECs) in combination with PPMOs. oup.com In preclinical studies, combining OECs with PPMOs was shown to improve the pharmacological effects and delivery of the Morpholino conjugate, particularly in challenging tissues like the lung. oup.com

| Delivery Technology | Mechanism Type | Primary Application | Mechanism of Action |

|---|---|---|---|

| Cell-Penetrating Peptides (CPPs) | Covalent Conjugation | In vitro & In vivo | Cationic peptides are attached to the PMO, facilitating cellular uptake. nih.gov |

| Vivo-Morpholinos | Covalent Conjugation | In vivo | An octa-guanidinium dendrimer is attached to the PMO, enabling systemic delivery. mdpi.comtandfonline.com |

| Endo-Porter | Co-administration (Non-covalent) | In vitro | An amphiphilic peptide is co-endocytosed with the PMO and promotes its escape from the endosome. nih.govgene-tools.com |

Therapeutic Research Potential and Future Directions for Morpholino Modified Thalidomide Analogues

Preclinical Evaluation in Hematological Malignancy Models

The therapeutic potential of thalidomide (B1683933) and its analogues has been extensively documented in the context of hematological malignancies. nih.govcancernetwork.comd-nb.infooncohemakey.com The introduction of a morpholino group to the thalidomide backbone is hypothesized to modulate its biological activity, potentially leading to improved potency and a more favorable therapeutic window. Preclinical studies are crucial in substantiating these hypotheses.

Multiple Myeloma (MM): Thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), are mainstays in the treatment of multiple myeloma. nih.govd-nb.infoencyclopedia.pub The primary mechanism of action involves the binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of key transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Preclinical evaluation of morpholino-beta-thalidomide in MM cell lines and animal models would aim to assess its ability to induce apoptosis and inhibit proliferation of myeloma cells, particularly those resistant to existing therapies. nih.govnih.gov Research has shown that novel polyfluorinated thalidomide analogs exhibit potent anti-myeloma properties in drug-resistant models. nih.govmdpi.com It is anticipated that morpholino-modification could similarly enhance anti-myeloma activity.

Myelodysplastic Syndromes (MDS): Thalidomide has shown efficacy in treating anemia associated with low-risk myelodysplastic syndromes. nih.gov The therapeutic effect is partly attributed to the degradation of casein kinase 1α (CK1α) in del(5q) MDS. nih.gov Preclinical models of MDS, including patient-derived xenografts, are instrumental in evaluating the potential of this compound to improve erythropoiesis and reduce blast counts. frontiersin.org Studies have indicated that thalidomide can reduce apoptosis in bone marrow cells of MDS patients, a mechanism that would be investigated for its morpholino-modified counterparts. researchgate.net

Lymphoma: The application of thalidomide analogues in lymphoma is an area of active investigation. nih.gov Preclinical lymphoma models, including cell lines and patient-derived xenografts, are utilized to explore the anti-proliferative and immunomodulatory effects of novel thalidomide derivatives. researchgate.netcrownbio.com For this compound, preclinical studies would focus on its activity in various lymphoma subtypes, such as T-cell lymphoma, where thalidomide has shown some promise in combination with chemotherapy. nih.gov

Table 1: Illustrative Preclinical Data for a Hypothetical Morpholino-Thalidomide Analogue (MTA-1) in Hematological Malignancy Models

| Cell Line/Model | Disease Model | Key Finding |

|---|---|---|

| MM.1S (Multiple Myeloma) | Multiple Myeloma | MTA-1 induces apoptosis at lower concentrations compared to pomalidomide. |

| RPMI-8226 (Lenalidomide-resistant) | Multiple Myeloma | MTA-1 overcomes lenalidomide resistance by promoting CRBN-independent degradation of a novel substrate. |

| SKM-1 (Myelodysplastic Syndromes) | Myelodysplastic Syndromes | MTA-1 promotes erythroid differentiation and reduces the percentage of blast cells. |

| Jurkat (T-cell Lymphoma) | T-cell Lymphoma | MTA-1 in combination with a standard chemotherapeutic agent shows synergistic anti-proliferative effects. |

Exploration in Hemoglobinopathies

The discovery that thalidomide and its analogues can induce fetal hemoglobin (HbF) production has opened new avenues for their use in hemoglobinopathies like beta-thalassemia and sickle cell disease. nih.govnih.govresearchgate.netmdpi.com

Beta-Thalassemia: In beta-thalassemia, the induction of HbF can compensate for the deficient production of adult hemoglobin, thereby alleviating anemia. mdpi.com Preclinical studies on this compound would involve in vitro cultures of erythroid progenitor cells from beta-thalassemia patients to assess its HbF-inducing capacity. Animal models of beta-thalassemia would be employed to evaluate the in vivo efficacy in improving hematological parameters.

Sickle Cell Disease (SCD): In SCD, increased HbF levels can inhibit the polymerization of sickle hemoglobin, reducing the incidence of vaso-occlusive crises and other complications. nih.govnih.gov A thalidomide-hydroxyurea hybrid has been shown to increase HbF production in a sickle cell mouse model. nih.gov Preclinical evaluation of this compound in SCD would follow a similar trajectory, with studies in transgenic sickle cell mouse models to determine its effect on HbF levels, red blood cell sickling, and inflammation. nih.govresearchgate.net

Table 2: Potential Effects of this compound in Preclinical Hemoglobinopathy Models

| Condition | Model System | Potential Outcome |

|---|---|---|

| Beta-Thalassemia | CD34+ hematopoietic stem cells from patients | Increased γ-globin gene expression and HbF production. |

| Sickle Cell Disease | Transgenic sickle cell mouse model | Elevated HbF levels, reduced red blood cell sickling, and decreased inflammatory markers. |

Strategies for Overcoming Analogue-Associated Resistance Mechanisms

The development of resistance to thalidomide and its analogues is a significant clinical challenge. researchgate.netmdpi.com Mechanisms of resistance can include mutations or downregulation of CRBN, as well as alterations in downstream signaling pathways. researchgate.netmdpi.com

Strategies to overcome resistance to morpholino-modified thalidomide analogues could involve:

Rational Design: Modifying the this compound structure to enhance its binding affinity for CRBN or to enable it to bind to mutated forms of the protein.

Combination Therapies: Combining this compound with other agents that target parallel or downstream pathways to create synthetic lethality in resistant cells. nih.gov

CRBN-Independent Mechanisms: Investigating and exploiting potential CRBN-independent anti-cancer activities of these analogues. nih.govmdpi.com Recent studies on polyfluorinated thalidomide analogs suggest that activity can be retained even in the absence of CRBN. nih.govmdpi.com

Design of Targeted Protein Degraders (PROTACs) Utilizing Morpholino-Modified Linkers/Ligands

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. tocris.comescholarship.orgescholarship.orgnih.govnih.gov Thalidomide and its analogues are widely used as CRBN ligands in the design of PROTACs. nih.gov

The incorporation of a morpholino group into the thalidomide-based ligand or the linker of a PROTAC could offer several advantages:

Improved Physicochemical Properties: The morpholino group can enhance solubility and cell permeability, leading to better pharmacokinetic properties of the PROTAC.

Modulated CRBN Binding: The modification could alter the binding affinity and selectivity for CRBN, potentially reducing off-target effects.

Novel Linker Architectures: Morpholino-containing linkers could provide unique spatial arrangements for the ternary complex (target protein-PROTAC-CRBN), potentially enhancing degradation efficiency. tocris.com

Table 3: Components of a Hypothetical Morpholino-Thalidomide Based PROTAC

| Component | Description | Potential Advantage of Morpholino Modification |

|---|---|---|

| Target-Binding Ligand | Binds to the protein of interest (e.g., a kinase, a transcription factor). | N/A |

| Linker | Connects the target-binding ligand to the E3 ligase ligand. | A morpholino-containing linker could improve solubility and optimize the geometry of the ternary complex. |

| E3 Ligase Ligand | This compound binds to CRBN. | The morpholino group may enhance binding to CRBN and improve overall PROTAC properties. |

Development of Predictive Models for Analogue Efficacy and Selectivity

The development of predictive computational models is crucial for accelerating the drug discovery process for novel thalidomide analogues. nih.gov These models can help in prioritizing candidates for synthesis and preclinical testing.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of morpholino-modified thalidomide analogues with their biological activities, such as anti-proliferative effects or HbF induction. nih.govresearchgate.netrsc.org These models can guide the design of more potent and selective compounds.

Machine Learning Algorithms: Machine learning models, such as extreme gradient boosting (XGBoost), can be trained on datasets of thalidomide analogues to predict their efficacy and potential for adverse effects. nih.gov

Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the interaction of this compound with CRBN and its neosubstrates, providing insights into the structural basis of its activity and guiding the design of analogues with improved binding properties. digitellinc.com

By integrating these computational approaches, researchers can build robust predictive models to streamline the development of next-generation morpholino-modified thalidomide analogues with enhanced therapeutic profiles.

Q & A

Q. What are the known molecular targets and mechanisms of action of Morpholino-beta-thalidomide, and how do they differ from its parent compound, thalidomide?

- Methodological Answer : To elucidate molecular targets, employ in vitro binding assays (e.g., surface plasmon resonance) and gene expression profiling (RNA-seq) in myeloma cell lines. Compare results with thalidomide’s antiangiogenic and immunomodulatory effects, referencing baseline mechanisms such as cereblon binding and TNF-α inhibition . Use PICO frameworks (Population: cancer cells; Intervention: this compound; Comparison: thalidomide; Outcomes: target engagement) to structure hypotheses .

Q. What gaps exist in the current understanding of this compound’s pharmacological profile?

- Methodological Answer : Conduct a scoping review (e.g., Arksey and O’Malley’s framework) to map preclinical and clinical studies . Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps, such as off-target effects or tissue-specific bioavailability. Cross-reference existing pharmacokinetic data from thalidomide trials (e.g., dose-dependent response curves in ) .

Q. Which experimental models are most appropriate for initial efficacy testing of this compound?

- Methodological Answer : Utilize in vitro cytotoxicity assays (e.g., CCK-8 or Annexin V/PI staining) in multiple myeloma cell lines (e.g., RPMI-8226). For in vivo validation, employ xenograft models with rigorous controls (e.g., vehicle and thalidomide comparators). Document protocols following Beilstein Journal guidelines to ensure reproducibility, including detailed cell culture conditions and dosing regimens .

Advanced Research Questions

Q. How can researchers optimize dosing regimens for this compound in preclinical models to balance efficacy and toxicity?

- Methodological Answer : Implement pharmacokinetic/pharmacodynamic (PK/PD) modeling using serial plasma sampling and nonlinear mixed-effects modeling (NONMEM). Reference thalidomide’s dose-escalation strategies (e.g., starting at 200 mg/day, increasing by 200 mg biweekly) . Use factorial experimental designs to test combinations with proteasome inhibitors, analyzing synergy via combination indices (e.g., Chou-Talalay method) .

Q. How should discrepancies in reported efficacy data across studies be resolved?

- Methodological Answer : Perform meta-analysis with sensitivity testing for heterogeneity (e.g., I² statistic). Consult multi-disciplinary experts to assess methodological flaws, such as unmeasured confounders (e.g., bone marrow vascularity in myeloma trials) . Replicate key experiments using standardized protocols, as per Beilstein’s requirement for detailed supplementary materials .

Q. What strategies are effective for identifying predictive biomarkers of this compound response?

- Methodological Answer : Conduct multi-omics profiling (e.g., whole-exome sequencing, phosphoproteomics) in responder vs. non-responder cohorts. Apply machine learning algorithms (e.g., LASSO regression) to prioritize biomarkers. Validate findings in independent cohorts using Cox proportional hazards models for survival endpoints .

Q. How can translational challenges in extrapolating preclinical findings to clinical trials be addressed?

- Methodological Answer : Integrate patient-derived xenograft (PDX) models and 3D organoid cultures to mimic tumor microenvironments. Use interspecies allometric scaling for dose translation, adjusting for differences in metabolic clearance. Reference FDA guidance on liposomal formulations () for bioavailability considerations .

Q. What methodologies are suitable for investigating resistance mechanisms to this compound?

- Methodological Answer : Perform longitudinal genomic sequencing of resistant cell lines generated via chronic drug exposure. Compare mutations to thalidomide-resistant phenotypes (e.g., cereblon isoforms). Validate findings using CRISPR-Cas9 knock-in/knockout models and functional assays (e.g., ubiquitination assays) .

Q. How should long-term safety profiles be assessed in preclinical and clinical studies?

Q. What statistical approaches are critical for ensuring robust study design and data interpretation?

- Methodological Answer :

Calculate sample sizes using G*Power or similar tools, incorporating effect sizes from prior studies (e.g., 32% response rate in thalidomide trials) . Pre-specify primary/secondary endpoints and analysis populations (intent-to-treat vs. per-protocol) to minimize bias. Employmixed-effects models for repeated measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.